2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 1H-indol-3-yl moiety linked via a sulfanyl group and substituted with bis(2-methoxyethyl) groups at positions N and 3 of the quinazoline core. The 2-methoxyethyl substituents likely enhance solubility and metabolic stability, while the indole group may confer selectivity toward serotonin receptors or other indole-binding targets .
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N,3-bis(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-33-11-9-26-23(31)16-7-8-18-21(13-16)28-25(29(24(18)32)10-12-34-2)35-15-22(30)19-14-27-20-6-4-3-5-17(19)20/h3-8,13-14,27H,9-12,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPDCNCTBLYHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the quinazoline core. Key steps include:
Formation of the Indole Derivative: This step involves the reaction of indole with suitable reagents to introduce the oxoethyl group.
Sulfanyl Group Introduction: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Quinazoline Core Formation: The quinazoline core is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The indole-sulfanyl intermediate is coupled with the quinazoline derivative under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Impact :
- Indole-Sulfanyl Linkage : Common across analogs, this group may facilitate π-π stacking or hydrogen bonding with biological targets, though the quinazoline core’s rigidity may enhance binding specificity compared to oxadiazole-based analogs .
Biological Activity
The compound 2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule with potential therapeutic applications. It belongs to the quinazoline class of compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article focuses on the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a quinazoline core with various functional groups that contribute to its biological activity. The presence of the indole moiety is particularly significant due to its known interactions with biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The mechanism of action often involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Binding Affinity : Its unique structural configuration enhances its binding affinity to target proteins, leading to modulation of their activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of similar indole and quinazoline derivatives. For instance, compounds derived from indole have shown effectiveness against resistant strains such as Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Indole-Based Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3k | S. aureus ATCC 25923 | 3.90 μg/mL |
| 3k | MRSA ATCC 43300 | <1 μg/mL |
| 3d | Candida albicans | 7.80 μg/mL |
These results indicate a promising potential for further development as antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. For example, derivatives containing the indole structure have shown significant cytotoxicity against several cancer cell lines, including lung (A549) and colon carcinoma cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 (lung carcinoma) | 10 |
| 3e | HT29 (colon carcinoma) | 15 |
| 3g | H460M (lung carcinoma) | 12 |
These findings suggest that the compound may inhibit cancer cell growth effectively.
Case Studies
In a notable study, researchers synthesized various indole-quinazoline derivatives and evaluated their biological activities. One specific derivative exhibited significant antibacterial activity against both standard and resistant strains of bacteria, highlighting its potential as a lead compound for drug development .
Additionally, another study focused on the structural optimization of these compounds to enhance their anticancer efficacy. It was found that modifications in the side chains significantly affected their cytotoxic profiles against different cancer cell lines .
Q & A
Basic: What synthetic routes are reported for preparing this compound, and what are their key challenges?
Answer:
The compound’s synthesis involves multi-step strategies, including palladium-catalyzed reductive cyclization (e.g., nitroarene/alkene coupling) and sulfanyl group introduction. A common approach is:
Quinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives with urea or carbodiimides under acidic conditions .
Sulfanyl Linker Installation : Thiol-alkylation using 2-(1H-indol-3-yl)-2-oxoethyl mercaptan, requiring careful pH control (pH 7–8) to avoid indole oxidation .
Side-Chain Functionalization : N- and O-alkylation with 2-methoxyethyl groups via nucleophilic substitution, often using NaH as a base in DMF .
Key Challenges : Competing side reactions (e.g., over-alkylation), low yields in sulfanyl coupling (~30–40%), and purification difficulties due to polar byproducts .
Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?
Answer:
Discrepancies between experimental and predicted NMR data often arise from dynamic effects (e.g., rotational barriers in the sulfanyl linker) or solvent-dependent conformational changes. Methodological steps include:
- Variable-Temperature NMR : Identify broadening/resolved peaks at low temperatures (e.g., −40°C in CDCl₃) to confirm restricted rotation .
- DFT Calculations with Solvent Models : Use B3LYP/6-31G(d) with PCM solvent parameters to simulate spectra under experimental conditions .
- 2D NMR (NOESY/ROESY) : Detect through-space interactions to validate proposed conformers .
Example : A downfield shift in the indole NH proton (δ 11.2 ppm) may indicate hydrogen bonding with the quinazoline carbonyl, resolvable via solvent titration (DMSO-d₆ vs. CDCl₃) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-PDA/MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (e.g., hydrolyzed sulfanyl intermediates). Monitor λ = 254 nm (quinazoline absorption) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C suggests susceptibility to heat during storage .
- Kinetic Stability Studies : Accelerated degradation under acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions to identify labile groups (e.g., indole oxidation) .
Advanced: How can computational methods guide the optimization of its biological activity (e.g., kinase inhibition)?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR2) using the indole-quinazoline scaffold as a hinge-binding motif. Focus on sulfanyl linker flexibility for entropy-activity trade-offs .
- MD Simulations (GROMACS) : Analyze binding mode stability over 100 ns trajectories; identify key residues (e.g., Lys721 in EGFR) for mutagenesis validation .
- QSAR Modeling : Corolate substituent effects (e.g., 2-methoxyethyl chain length) with IC₅₀ data from analogues. Use ML algorithms (Random Forest) to prioritize synthetic targets .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- Hazard Identification : Potential irritant (indole derivatives) and sensitizer (sulfanyl groups). Use PPE (nitrile gloves, fume hood) .
- Spill Management : Neutralize with 10% NaHCO₃ for acidic byproducts; absorb with vermiculite .
- Waste Disposal : Incinerate in a licensed facility for halogen-free organics .
Advanced: How do solvent effects influence its reactivity in nucleophilic substitution reactions?
Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of 2-methoxyethyl groups but may promote elimination via E2 pathways. Use low temps (0–5°C) to suppress side reactions .
- Protic Solvents (MeOH, EtOH) : Stabilize transition states via H-bonding but reduce reaction rates (dielectric constant ~33). Optimal for stepwise alkylation .
- Additives : Crown ethers (18-crown-6) improve NaH dispersion in THF, increasing yields by 15–20% .
Basic: What spectral databases or resources are recommended for structural validation?
Answer:
- PubChem : Cross-check experimental vs. computed NMR/IR spectra (CID: [compound-specific]) .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles in quinazoline-indole hybrids .
- Reaxys : Extract synthetic protocols for analogous compounds (e.g., CAS 1270083-74-3 derivatives) .
Advanced: What strategies address low yields in the final coupling step (e.g., indole-quinazoline linkage)?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h at 80°C, improving yields to ~55% .
- Protecting Groups : Temporarily mask the indole NH with Boc groups to prevent side reactions .
- Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of pre-functionalized fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
